molecular formula C6H4BrCl2N B3225221 5-Bromo-2,3-Dichloro-4-methylpyridine CAS No. 1246647-17-5

5-Bromo-2,3-Dichloro-4-methylpyridine

Cat. No.: B3225221
CAS No.: 1246647-17-5
M. Wt: 240.91 g/mol
InChI Key: UADWMSHLDIGJIF-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are a cornerstone in the field of organic synthesis, prized for their utility as versatile building blocks. acs.org These structures are integral to the creation of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. acs.orgnih.gov The significance of the pyridine ring is so profound that it is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs approved by the FDA. rsc.org

The value of halogenated pyridines stems from several key attributes:

Unique Heteroaromatic Properties: The nitrogen atom in the pyridine ring alters the electronic properties compared to benzene, influencing its reactivity and interactions in biological systems. nih.govmdma.ch

Facile Functionalization: The presence of halogen atoms provides reactive handles for chemists to introduce new functional groups through various cross-coupling reactions, such as the Suzuki and Heck reactions. indiamart.commdpi.com This allows for the systematic modification and optimization of molecular properties.

Pharmacophoric Role: The pyridine moiety itself often acts as a pharmacophore, a key structural feature responsible for a molecule's biological activity. nih.gov Its ability to form hydrogen bonds and engage in various intermolecular interactions is crucial for its function in many therapeutic agents. rsc.org

The ease with which these scaffolds can be converted into diverse derivatives makes them indispensable tools for drug discovery and materials science. nih.gov

Overview of Research Trajectories for 5-Bromo-2,3-Dichloro-4-methylpyridine

Research involving this compound primarily focuses on its application as a chemical intermediate. Its molecular architecture, featuring multiple halogen substituents, makes it a prime candidate for constructing more elaborate molecular frameworks through selective chemical transformations.

The primary research trajectory for this compound is its use in cross-coupling reactions . The bromine and chlorine atoms serve as leaving groups, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building the complex carbon skeletons required for many modern pharmaceutical and agrochemical products. indiamart.com The strategic placement of the halogens and the methyl group allows for regioselective reactions, providing chemists with precise control over the synthetic outcome. While specific, publicly documented syntheses using this exact molecule as a starting material are not extensively detailed in general literature, its structure is indicative of its role as a precursor in patented chemical processes and proprietary research and development.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1246647-17-5 chemicalbook.combldpharm.com
Molecular Formula C₆H₄BrCl₂N bldpharm.comchemscene.com
Molecular Weight 240.91 g/mol bldpharm.comchemscene.com
SMILES Code CC1=C(Cl)C(Cl)=NC=C1Br bldpharm.com
Storage Sealed in dry, 2-8°C bldpharm.com
Purity Typically >95% for research applications
Stability Sensitive to light and moisture; storage under an inert atmosphere is recommended

Historical Context of Methylpyridine Derivatives in Chemical Science

The history of methylpyridine derivatives, commonly known as picolines, is intertwined with the development of industrial organic chemistry. mdma.chchempanda.com Initially, these compounds were sourced from the fractional distillation of coal tar, a complex mixture of organic chemicals produced during the coking of coal. mdma.ch Pyridine itself was first synthesized in 1876, but it was the isolation of its methylated forms that spurred significant commercial interest. mdma.ch

A pivotal moment in pyridine chemistry was the identification and isolation of α-picoline (2-methylpyridine) as a pure compound. mdma.ch The growing demand for α-picoline, particularly during the 1940s, was a major catalyst for the shift from coal tar extraction to large-scale synthetic manufacturing. mdma.ch By 1988, over 95% of all pyridines were produced through synthetic routes. mdma.ch

Key developments in the synthesis of methylpyridines include the Chichibabin pyridine synthesis , which produces pyridine and its alkyl derivatives from the reaction of aldehydes and ammonia (B1221849) over a catalyst at high temperatures. wikipedia.orgwikipedia.org These foundational synthetic methods unlocked a vast chemical space, establishing alkylpyridines as crucial precursors for a multitude of more complex, commercially important pyridine compounds used in everything from medicines to agricultural products. mdma.ch

Strategies for Regioselective Halogenation of Pyridine Derivatives

Bromination Protocols for Pyridine Nuclei

Bromination of the pyridine nucleus is a key transformation in the synthesis of the target compound. Due to the deactivation of the ring by the nitrogen atom, direct bromination often requires severe conditions, such as using oleum or fuming sulfuric acid at high temperatures, which favors substitution at the 3-position. chemrxiv.orgresearchgate.net

A more controlled and widely used method involves N-bromosuccinimide (NBS) as the brominating agent. This reagent is particularly effective for brominating activated pyridine rings or in radical reactions. For instance, the synthesis of a precursor to 5-Bromo-2,4-dichloropyridine begins with the bromination of 2-amino-4-chloropyridine using NBS in dichloromethane at 0°C, yielding the brominated amine in high yield. guidechem.comgoogle.com Another approach involves the bromination of 4-Methyl-5-nitropyridin-2-ol with elemental bromine in acetic acid. rsc.org

The table below summarizes various bromination agents used for pyridine derivatives.

Brominating AgentTypical SubstrateReaction ConditionsReference
N-Bromosuccinimide (NBS)2-amino-4-chloropyridineDichloromethane, 0°C guidechem.comgoogle.com
Bromine (Br₂)PyridineFuming sulphuric acid, 130°C researchgate.net
Bromine (Br₂)4-Methyl-5-nitropyridin-2-olAcetic acid rsc.org
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Pyridine derivativesOleum 65% google.com

Chlorination Techniques for Substituted Pyridines

Chlorination is another essential step for installing the chloro-substituents on the pyridine ring. Similar to bromination, direct chlorination of pyridine with molecular chlorine requires high temperatures and can lead to a mixture of polychlorinated products. google.comgoogle.com

A common and effective method for introducing a chlorine atom is by converting a hydroxyl group (pyridinol) into a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org This is a key step in the synthesis of chloro-substituted pyridines from pyridin-2-ol or pyridin-4-ol precursors. For example, 3-bromo-4-methyl-5-nitropyridin-2-ol is converted to 3-bromo-2-chloro-4-methyl-5-nitropyridine by heating with POCl₃ in acetonitrile (B52724). rsc.org

Another powerful technique is the Sandmeyer reaction, where an amino group is transformed into a diazonium salt, which is then displaced by a chloride ion, often using cuprous chloride (CuCl). guidechem.comgoogle.com This method is discussed in more detail in section 2.3.1.

Approaches to Methylpyridine Functionalization

The methyl group on the pyridine ring, as in 4-methylpyridine (γ-picoline), is a versatile handle for further chemical modifications. The protons of the methyl group are acidic and can be removed by a strong base, such as butyllithium, to form a lithiated species (LiH₂CC₅H₄N). wikipedia.org This nucleophilic intermediate can then react with various electrophiles to introduce new functional groups.

While direct functionalization of the methyl group is a common strategy for many pyridine derivatives, the synthesis of this compound often starts from a precursor that already contains the 4-methyl group, such as 2-amino-5-bromo-4-methylpyridine or 4-methyl-5-nitropyridin-2-ol. rsc.orggoogle.com In these pathways, the methyl group is primarily a directing group and a key structural element rather than a site for synthetic elaboration. However, general functionalization strategies for methylpyridines, such as oxidation to carboxylic acids or condensation reactions, are well-established in pyridine chemistry. wikipedia.org For example, 2-methylpyridine can be condensed with formaldehyde to produce 2-vinylpyridine. wikipedia.org

Multi-Step Synthesis Pathways from Simpler Pyridine Building Blocks

The construction of a complex molecule like this compound is typically achieved through a multi-step sequence starting from more readily available pyridine derivatives. These pathways are designed to sequentially and regioselectively introduce the required substituents.

A representative synthesis could start from a substituted aminopyridine. The amino group serves as a versatile precursor that can be converted into a halogen via diazotization. The synthesis often involves a combination of electrophilic halogenation of an activated ring, followed by diazotization and nucleophilic substitution reactions.

Diazotization and Halogenation Reactions

Diazotization is a cornerstone reaction in pyridine chemistry for converting an amino group into a good leaving group (N₂), which can then be substituted by a variety of nucleophiles, including halides. The reaction involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.org

This strategy is employed in the synthesis of halogenated pyridines. For example, 2-amino-5-bromo-4-chloropyridine can be converted to 5-bromo-2,4-dichloropyridine. guidechem.comgoogle.com In this process, the amino group is diazotized in concentrated hydrochloric acid with sodium nitrite at low temperatures (-30°C). The resulting diazonium salt is then treated with cuprous chloride, which facilitates the substitution of the diazonium group with a chlorine atom in a Sandmeyer-type reaction. guidechem.comgoogle.com This method provides a reliable way to introduce a chlorine atom at a position that might be difficult to access through direct electrophilic chlorination.

The general scheme for this transformation is shown below:

Starting MaterialReagentsIntermediateProductReference
2-Amino-5-bromo-4-chloropyridine1. NaNO₂, HCl (-30°C) 2. CuCl5-bromo-4-chloro-pyridine-2-diazonium salt5-Bromo-2,4-dichloropyridine guidechem.comgoogle.com
2-Amino-5-bromo-4-methylpyridineDiazotization followed by hydrolysis5-bromo-4-methyl-pyridine-2-diazonium salt5-bromo-4-methyl-2-hydroxypyridine google.com

Nucleophilic Substitution Reactions on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for modifying the pyridine ring, particularly for introducing substituents onto halopyridines. The electron-withdrawing nature of the ring nitrogen makes the pyridine ring susceptible to nucleophilic attack, especially at the 2- and 4-positions. slideshare.netuoanbar.edu.iq The presence of additional electron-withdrawing groups further activates the ring for SNAr.

In the context of synthesizing polysubstituted pyridines, a halogen atom can be displaced by a variety of nucleophiles. For instance, a chloro or bromo substituent can be replaced by another group if a more highly substituted pyridine is desired. The reactivity order for leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions. sci-hub.se While not a direct step in the primary synthesis of this compound from the precursors discussed, SNAr is a crucial tool for the further derivatization of this and related halopyridines. Hard nucleophiles, such as organometallic reagents or amides, readily attack the 2-position of the pyridine ring. quimicaorganica.org

An exploration of the synthetic methodologies for this compound reveals a reliance on modern catalytic chemistry to construct this highly functionalized heterocyclic compound. The following sections detail the catalytic routes and the critical considerations for optimizing these processes for larger-scale production.

Properties

IUPAC Name

5-bromo-2,3-dichloro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADWMSHLDIGJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676774
Record name 5-Bromo-2,3-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246647-17-5
Record name 5-Bromo-2,3-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2,3 Dichloro 4 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 5-Bromo-2,3-dichloro-4-methylpyridine ring is predominantly governed by the electronic properties of the pyridine (B92270) nucleus and its substituents. The pyridine nitrogen atom acts as an electron sink, rendering the ring system electron-deficient and generally resistant to electrophilic aromatic substitution. Such reactions would require harsh conditions and are typically not favored.

Conversely, the electron-deficient character makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The positions on the pyridine ring are not equally reactive. The chlorine atom at the C-2 position is the most activated site for nucleophilic attack due to its ortho position relative to the ring nitrogen. The chlorine atom at the C-3 position is significantly less reactive in a standard SNAr manifold. The bromine atom at the C-5 position is generally unreactive toward traditional nucleophilic displacement but is readily functionalized through metal-catalyzed processes. indiamart.commdpi.com Nucleophiles such as alkoxides, amines, and thiolates can selectively displace the C-2 chlorine atom under suitable conditions to yield 2-substituted derivatives. pipzine-chem.com

Derivatization Strategies via Halogen Atom Manipulation

The three halogen atoms on the pyridine ring offer distinct chemical handles for sequential and regioselective functionalization, allowing for the synthesis of complex molecular architectures.

Replacement of Bromine and Chlorine Atoms

The differential reactivity of the halogen atoms is a key feature in the synthetic application of this compound. The order of reactivity for nucleophilic substitution is a critical consideration for synthetic planning.

C-2 Chlorine: This is the most labile halogen for SNAr reactions due to strong activation by the adjacent ring nitrogen. nih.gov

C-3 Chlorine: This halogen is less activated towards nucleophilic attack and typically requires more forcing reaction conditions for its displacement.

C-5 Bromine: This position is the least susceptible to nucleophilic substitution but is the primary site for oxidative addition in metal-catalyzed cross-coupling reactions. mdpi.com

This hierarchy allows for a stepwise approach to derivatization, where different nucleophiles or reaction types can be directed to specific positions on the pyridine core.

Table 1: Reactivity of Halogen Atoms in this compound
PositionHalogenRelative ReactivityPrimary Reaction Pathway
C-2ChlorineHighNucleophilic Aromatic Substitution (SNAr)
C-3ChlorineLowNucleophilic Aromatic Substitution (under forcing conditions)
C-5BromineVery Low (SNAr) / High (Coupling)Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Introduction of Diverse Functional Groups

The selective manipulation of each halogen atom enables the introduction of a wide array of functional groups. masterorganicchemistry.com

At the C-2 Position: Nucleophilic substitution with alcohols, phenols, amines, and thiols introduces ether, aryloxy, amino, and thioether functionalities, respectively. pipzine-chem.com

At the C-5 Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids introduces aryl or heteroaryl groups, Heck coupling with alkenes yields vinylpyridines, and Sonogashira coupling with terminal alkynes provides access to alkynylpyridine derivatives. indiamart.commdpi.com These reactions dramatically increase molecular complexity by forming new carbon-carbon bonds.

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring in this compound can undergo transformations that alter its core structure.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide derivative. This transformation alters the electronic properties of the ring, often enhancing the reactivity of the C-2 and C-6 positions towards nucleophilic attack and potentially modifying the regioselectivity of other reactions.

Reduction: Catalytic hydrogenation or reduction with dissolving metals can, in principle, reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. However, such reactions are often complicated by the competing hydrogenolysis (reductive removal) of the halogen atoms. Selective reduction conditions would be necessary to preserve the desired substituents.

Heterocyclic Annulation and Ring-Closing Reactions Involving this compound

This compound can serve as a foundational scaffold for the construction of fused heterocyclic systems. This process, known as annulation, involves introducing a functional group that can subsequently react with an adjacent part of the molecule to form a new ring.

For instance, a nucleophilic substitution at the C-2 position with a bifunctional nucleophile (e.g., ethylenediamine (B42938) or 2-aminoethanol) can introduce a side chain containing a second nucleophilic group. This group can then undergo an intramolecular cyclization, potentially by displacing the C-3 chlorine, to form a fused five- or six-membered heterocyclic ring, such as an imidazopyridine or oxazolopyridine derivative. Such strategies are valuable for creating novel, complex heterocyclic compounds from a readily available starting material. sciepub.com

Stereochemical Aspects of Reactions Involving Pyridine Chirality (If Applicable for Derivatives)

The parent compound, this compound, is achiral as it possesses a plane of symmetry. However, it can be used as a starting material to generate chiral derivatives.

Chirality can be introduced into a derivative of this compound through several methods:

Reaction with a Chiral Nucleophile: A nucleophilic substitution reaction at the C-2 position with a chiral amine or alcohol will result in a chiral product. The stereocenter would be located on the newly introduced side chain.

Asymmetric Catalysis: A cross-coupling reaction at the C-5 position, performed in the presence of a chiral catalyst (e.g., a palladium complex with a chiral phosphine (B1218219) ligand), could potentially generate a product with axial chirality if rotation around the newly formed C-C bond is restricted.

In such cases, the stereochemical outcome of the reaction, including the enantiomeric or diastereomeric excess, would be of significant interest and would depend on the specific reagents and conditions employed. acs.org

Advanced Analytical and Spectroscopic Characterization of 5 Bromo 2,3 Dichloro 4 Methylpyridine and Its Analogs

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Structural Fingerprinting

While specific experimental spectra for 5-Bromo-2,3-dichloro-4-methylpyridine are not widely published, the characteristic vibrational modes can be predicted based on extensive data from substituted pyridines and related halogenated aromatic compounds. acs.orgcdnsciencepub.comresearchgate.net The vibrations can be categorized into several key regions:

C-H Vibrations: The molecule contains two types of C-H bonds: aromatic (on the pyridine (B92270) ring) and aliphatic (in the methyl group). The aromatic C-H stretching vibration for the lone proton at the C-6 position is expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations (symmetric and asymmetric) of the methyl group are anticipated to appear in the 2980-2870 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic stretching and deformation vibrations. These typically appear as a set of bands in the 1625-1400 cm⁻¹ region. acs.org For instance, C=C and C=N stretching vibrations within the ring are expected around 1624-1552 cm⁻¹. acs.org

C-Halogen Vibrations: The vibrations of the carbon-halogen bonds are a key feature. The C-Cl stretching modes are typically found in the 850-550 cm⁻¹ range, while the C-Br stretching vibration occurs at lower frequencies, usually between 680-515 cm⁻¹. The presence of multiple halogen atoms will likely result in complex overlapping bands in this region.

Methyl Group Deformations: In-plane bending and out-of-plane rocking vibrations of the methyl group also produce characteristic absorptions, typically observed in the 1470-1370 cm⁻¹ and 1050-800 cm⁻¹ regions, respectively.

The table below summarizes the expected vibrational frequencies based on data from analogous compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
Aromatic C-H Stretch3100-3000Vibration of the H-6 proton on the ring.
Aliphatic C-H Stretch2980-2870Asymmetric and symmetric stretches of the -CH₃ group.
Pyridine Ring (C=C, C=N) Stretches1625-1400A series of bands characteristic of the aromatic pyridine core. acs.org
C-Cl Stretches850-550Stretching vibrations for the two C-Cl bonds.
-Br Stretch680-515Stretching vibration for the C-Br bond.

The precise assignment of each band in a vibrational spectrum is achieved through a combination of established methodologies. For a novel or sparsely studied compound like this compound, this process involves:

Comparison with Analogous Compounds: The primary method is to compare the experimental spectrum with those of structurally similar molecules, such as 2-bromo-5-methylpyridine, 2-chloro-4-methylpyridine, and other polychlorinated pyridines. researchgate.netresearchgate.net By observing how the substitution pattern affects the vibrational frequencies, assignments can be made with reasonable confidence.

Computational Chemistry: A powerful modern tool is the use of theoretical calculations, typically employing Density Functional Theory (DFT). By creating a computational model of the molecule, its vibrational frequencies and intensities can be calculated. These theoretical spectra can then be compared with experimental FT-IR and FT-Raman data to achieve a highly detailed and accurate assignment of the observed bands. researchgate.net

Isotopic Substitution: While less common in routine analysis, substituting an atom with one of its isotopes (e.g., ¹H with ²H) leads to a predictable shift in the frequency of vibrations involving that atom, providing definitive proof of assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, the ¹H and ¹³C NMR spectra are predicted to be relatively simple but highly informative.

¹H NMR: The structure has two distinct types of protons:

A single aromatic proton at the C-6 position.

Three protons of the methyl group at the C-4 position.

Due to the absence of adjacent protons, both signals are expected to appear as singlets. The chemical shift of the aromatic proton (H-6) would be influenced by the electronegative nitrogen and the adjacent bromine atom. The methyl group protons would also show a characteristic chemical shift. Based on data from similar substituted pyridines, the predicted chemical shifts are tabulated below. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR: The molecule has six carbon atoms, all in unique chemical environments. Therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents (bromine, chlorine, methyl group). The carbon attached to bromine (C-5) and those attached to chlorine (C-2, C-3) are expected to be significantly shifted.

The following table outlines the predicted NMR data for the compound.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ¹H NMR ~2.4 Singlet
H-6 ¹H NMR ~8.5 Singlet
-CH₃ ¹³C NMR ~20-25 Quartet (coupled)
C-2 ¹³C NMR ~150-155 Singlet (decoupled)
C-3 ¹³C NMR ~130-135 Singlet (decoupled)
C-4 ¹³C NMR ~145-150 Singlet (decoupled)
C-5 ¹³C NMR ~120-125 Singlet (decoupled)
C-6 ¹³C NMR ~150-155 Singlet (decoupled)

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguous assignments, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in a COSY spectrum, as there are no protons on adjacent carbons, confirming the isolated nature of the H-6 and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would show two cross-peaks: one connecting the methyl protons to the methyl carbon, and another connecting the H-6 proton to the C-6 carbon. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds. For this molecule, key HMBC correlations would be expected between:

The methyl protons and carbons C-3, C-4, and C-5.

The H-6 proton and carbons C-2, C-4, and C-5. These long-range correlations would allow for the unequivocal assignment of all quaternary carbons, including those substituted by the halogen atoms, thus confirming the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly distinctive due to the characteristic isotopic distributions of chlorine and bromine. chemguide.co.uk

The molecular formula of this compound is C₆H₄BrCl₂N. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) results in a unique and predictable isotopic pattern for the molecular ion peak. chemguide.co.ukdocbrown.info This pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms.

The calculated molecular weight for the most abundant isotopes (C₆H₄⁷⁹Br³⁵Cl₂N) is 238.88 g/mol . The mass spectrum will exhibit a cluster of peaks for the molecular ion (M) and its isotopologues (M+2, M+4, M+6) with a characteristic intensity ratio.

Predicted Isotopic Pattern for the Molecular Ion [C₆H₄BrCl₂N]⁺

Ion m/z (Nominal) Contributing Isotopes Predicted Relative Abundance (%)
M 239 ⁷⁹Br, ³⁵Cl, ³⁵Cl 76.5
M+2 241 ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl 100.0 (Base Peak)
M+4 243 ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl 48.8

Note: m/z values are rounded to the nearest integer. Relative abundances are calculated based on natural isotopic abundances.

Common fragmentation pathways for such halogenated pyridines would involve the initial loss of the substituents. Key expected fragments would include:

[M - Br]⁺: Loss of a bromine radical.

[M - Cl]⁺: Loss of a chlorine radical.

[M - CH₃]⁺: Loss of a methyl radical. Each of these primary fragments would itself exhibit a characteristic isotopic pattern based on the remaining halogen atoms, further aiding in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, offering high accuracy and precision in mass measurement. chemmethod.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the determination of a molecule's elemental formula from its exact mass. For halogenated compounds like this compound, HRMS is particularly crucial due to the complex isotopic patterns generated by bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) atoms.

The analysis of this compound by HRMS would provide its exact molecular weight, allowing for the confident confirmation of its elemental composition (C6H4BrCl2N). Gas chromatography coupled with HRMS (GC-HRMS) is a superior method for identifying and quantifying halogenated compounds in various matrices due to its high mass precision and repeatable fragmentation patterns. chemmethod.comnih.gov The technique provides a platform for both targeted analysis and the identification of unknown compounds. chemmethod.com The distinct isotopic signature arising from the two chlorine atoms and one bromine atom serves as a secondary confirmation of the compound's identity.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound ([M]+)

Isotope Combination Theoretical Exact Mass (Da) Relative Abundance (%)
12C61H479Br35Cl214N 248.8828 76.5
12C61H481Br35Cl214N 250.8807 75.1
12C61H479Br35Cl37Cl14N 250.8798 49.7
12C61H481Br35Cl37Cl14N 252.8778 48.8
12C61H479Br37Cl214N 252.8769 8.1
12C61H481Br37Cl214N 254.8748 7.9

Note: This table represents a simplified prediction of the major isotopic peaks. The actual spectrum would be more complex due to contributions from 13C isotopes.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), provides valuable information about the molecule's connectivity and functional groups. nih.govncsu.edu The fragmentation of a molecule is not a random process; it follows predictable chemical pathways, allowing for the structural interpretation of the resulting spectrum. youtube.com

In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 249, depending on the isotope combination) would be isolated and subjected to fragmentation. The resulting product ion spectrum would likely reveal characteristic losses corresponding to its substituents. The recognition of class-specific fragmentation patterns can be highly informative in identifying unknown compounds or confirming the structure of a synthesized molecule. nih.gov Potential fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): A common fragmentation pathway for bromo-aromatic compounds.

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.

Loss of a methyl radical (•CH₃): Fragmentation of the methyl group from the pyridine ring.

Rearrangement and loss of HCl: A rearrangement reaction that can occur with chlorinated compounds. youtube.com

Sequential loss of halogens: Loss of one halogen followed by the loss of a second.

Systematic assessment of these fragmentation patterns, often aided by high-resolution measurements of the fragment ions, is critical for structural validation. nih.gov

Table 2: Predicted MS/MS Fragments of this compound

Precursor Ion (m/z) Proposed Fragment Fragment m/z (Monoisotopic) Neutral Loss
249 [M - Br]⁺ 170 •Br (79 Da)
249 [M - Cl]⁺ 214 •Cl (35 Da)
249 [M - CH₃]⁺ 234 •CH₃ (15 Da)
249 [M - HCl]⁺ 213 HCl (36 Da)
170 [M - Br - Cl]⁺ 135 •Cl (35 Da)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its arrangement within a crystal lattice. rsc.org

Determination of Molecular Geometry and Conformation

For substituted pyridine derivatives, X-ray crystallography reveals key structural details. The pyridine ring itself is aromatic and therefore largely planar. wikipedia.org However, the presence of bulky substituents like bromine and chlorine atoms can induce minor deviations from planarity. The analysis of a suitable single crystal of this compound would yield precise measurements of the C-C, C-N, C-Cl, C-Br, and C-H bond lengths and the internal angles of the pyridine ring.

Based on studies of analogous structures like 3,5-Dibromo-4-methylpyridine, the molecule is expected to be essentially planar. researchgate.net The substitution pattern, with halogens at the 2, 3, and 5 positions and a methyl group at the 4-position, will influence the electronic distribution and geometry of the pyridine ring.

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

Parameter Description Expected Value (Å or °) Reference Analog
C-Br Bond Length Distance between C5 and Br ~1.88 - 1.90 Å 3,5-Dibromo-4-methylpyridine researchgate.net
C-Cl Bond Length Distance between C2/C3 and Cl ~1.72 - 1.74 Å Halogenated Aromatics ncert.nic.in
C-N-C Angle Angle within the pyridine ring ~117 - 119° Substituted Pyridines acs.org
C-C-Br Angle Angle involving the bromo substituent ~118 - 122° 3,5-Dibromo-4-methylpyridine researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. acs.org For halogenated aromatic compounds, these interactions are particularly diverse and play a crucial role in the formation of the crystal lattice. In the crystal structure of this compound, several types of interactions would be anticipated.

Halogen bonding (X···N, X···X, where X = Br, Cl) is a significant directional interaction where the halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile, such as the nitrogen atom of an adjacent pyridine ring. researchgate.netacs.org Studies on 3,5-Dibromo-4-methylpyridine show that molecules are linked by Br···N and Br···Br interactions, forming zigzag chains. researchgate.net

Furthermore, π-π stacking interactions between the electron-rich aromatic pyridine rings of adjacent molecules are expected. acs.org These interactions are often in an offset or "slipped" arrangement to minimize repulsion. researchgate.net The combination of halogen bonds and π-π stacking can create a robust three-dimensional supramolecular framework. researchgate.net The analysis of crystal packing for aromatic hydrocarbons has categorized common motifs such as herringbone and layered structures, which are influenced by the balance of C-H···π and π-π interactions. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for both the purification of synthesized compounds and the quantitative assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed and validated. In RP-HPLC, a nonpolar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

A validated HPLC method provides confidence in the purity value of the compound. ptfarm.pl Validation involves assessing several key parameters, including linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl For research and industrial applications, purity levels exceeding 95-99% are often required, and HPLC is the standard method for confirming this. sigmaaldrich.com The compound would be detected using a UV detector, as the pyridine ring is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of halogenated aromatic compounds such as this compound, GC-MS provides critical data on molecular weight and structural features through its characteristic fragmentation patterns. The high efficiency of the gas chromatographic separation, coupled with the detailed mass analysis, allows for the unambiguous identification of the target compound and its analogs, even in complex mixtures.

Detailed Research Findings

The mass spectrum of a halogenated compound is distinguished by the isotopic distribution of the halogen atoms. For this compound, the presence of one bromine atom (isotopes 79Br and 81Br with an approximate natural abundance ratio of 1:1) and two chlorine atoms (isotopes 35Cl and 37Cl with an approximate natural abundance ratio of 3:1) results in a complex and highly characteristic molecular ion cluster.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z ValueIsotopes PresentPredicted Relative Intensity (%)
23979Br, 2x 35Cl100.0
24181Br, 2x 35Cl or 79Br, 35Cl, 37Cl165.4
24381Br, 35Cl, 37Cl or 79Br, 2x 37Cl107.9
24581Br, 2x 37Cl21.9

This table is generated based on theoretical isotopic abundance calculations and serves as a predictive guide for the molecular ion region.

The fragmentation of this compound under electron ionization is expected to proceed through several predictable pathways, primarily involving the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule, and the loss of the methyl group. The stability of the resulting fragments dictates the relative abundance of the observed ions in the mass spectrum.

Common fragmentation pathways for halogenated pyridines include:

Loss of a Halogen Atom: The initial fragmentation is often the loss of a bromine or chlorine radical, leading to the formation of a dichloromethylpyridinium or a bromo-chloromethylpyridinium cation, respectively. The loss of the bromine atom is often favored due to the lower bond energy of the C-Br bond compared to the C-Cl bond.

Loss of a Methyl Group: Cleavage of the bond between the pyridine ring and the methyl group can occur, resulting in a bromo-dichloropyridinium ion.

Ring Fragmentation: At higher energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Table 2: Hypothetical GC-MS Data for this compound and a Key Analog

CompoundRetention Time (min)Key Mass Fragments (m/z) and Interpretation
This compound 12.5 (Predicted)239/241/243/245 (Molecular Ion Cluster, [M]+)160/162/164 ([M-Br]+)204/206/208 ([M-Cl]+)224/226/228 ([M-CH3]+)
2-Bromo-3,5-dichloro-4-methylpyridine 12.1 (Reference)239/241/243/245 (Molecular Ion Cluster, [M]+)160/162/164 ([M-Br]+)204/206/208 ([M-Cl]+)224/226/228 ([M-CH3]+)

Retention times are hypothetical and depend on the specific GC conditions. The listed m/z values for fragments are based on the most abundant isotopes and are presented to illustrate likely fragmentation pathways.

The analysis of analogs such as 2-Bromo-3,5-dichloro-4-methylpyridine provides a valuable reference for the expected behavior of this compound. While the exact retention times will differ due to variations in polarity and boiling point arising from the different substitution patterns, the mass spectral fragmentation patterns are expected to show significant similarities, primarily differing in the relative intensities of the fragment ions due to the influence of substituent positions on bond stabilities.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Dichloro 4 Methylpyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, particularly for medium-sized organic molecules. It is used to investigate the electronic properties and three-dimensional arrangement of atoms in 5-Bromo-2,3-Dichloro-4-methylpyridine.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. physchemres.org Methods like B3LYP, a hybrid DFT functional, combined with a basis set such as 6-311++G(d,p), are commonly used to perform geometry optimization. physchemres.orgacs.org The calculation yields precise values for bond lengths, bond angles, and dihedral angles that define the molecular structure.

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (Infrared and Raman). researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. physchemres.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data are illustrative examples based on typical DFT calculations for similar halogenated pyridine (B92270) structures.)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C2-Cl1.735
C3-Cl1.738
C5-Br1.890
C4-C(methyl)1.510
Bond Angle (°)N1-C2-C3121.5
C3-C4-C5118.0
Cl-C2-N1115.5
Dihedral Angle (°)Cl-C3-C4-C(methyl)180.0

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following data are illustrative examples.)

Frequency (cm⁻¹)Assignment
3050-2950C-H stretching (methyl group)
1580-1450Pyridine ring C=C and C=N stretching
1450-1375C-H bending (methyl group)
800-700C-Cl stretching
650-550C-Br stretching

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters. A low HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. ijcce.ac.irchemrxiv.org For this compound, the HOMO is expected to be distributed primarily across the π-system of the pyridine ring, while the LUMO's electron density will likely be influenced by the highly electronegative chlorine and bromine atoms.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data are illustrative examples.)

ParameterEnergy (eV)
HOMO Energy (E_HOMO)-6.85
LUMO Energy (E_LUMO)-1.20
HOMO-LUMO Gap (ΔE)5.65

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a suite of quantum chemical descriptors derived from DFT can provide a more nuanced prediction of a molecule's reactivity. These descriptors help to identify which specific atoms within the molecule are most likely to participate in chemical reactions.

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. scm.comfaccts.de It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

f+(r) predicts the site for a nucleophilic attack (where an electron is added).

f-(r) predicts the site for an electrophilic attack (where an electron is removed).

f0(r) predicts the site for a radical attack .

By condensing these values to individual atoms, one can rank the atomic sites by their reactivity. scm.com For this compound, the nitrogen atom is expected to be the most probable site for electrophilic attack due to its lone pair of electrons. numberanalytics.comresearchgate.net The carbon atoms attached to the halogens are potential sites for nucleophilic attack.

Table 4: Predicted Condensed Fukui Function Values for Selected Atoms in this compound (Note: The following data are illustrative examples. Higher values indicate greater reactivity for the specified type of attack.)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N10.050.35
C20.280.09
C30.250.07
C40.100.15
C50.180.12

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs, and bond orbitals. wikipedia.org This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netmaterialsciencejournal.org

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected from the lone pair on the nitrogen atom (a donor) to the antibonding orbitals (σ*) of adjacent carbon-carbon bonds (acceptors), signifying electron delocalization within the aromatic ring.

Table 5: Predicted Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound (Note: The following data are illustrative examples of key electronic interactions.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1σ(C2-C3)22.5
LP(1) N1σ(C5-C6)20.8
σ(C2-C3)σ(C4-C5)5.2
LP(1) Cl (on C2)σ(N1-C2)3.1

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and attractive to electrophiles. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and attractive to nucleophiles. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for electrophilic attack, such as protonation. Positive potential (blue) would likely be observed around the hydrogen atoms of the methyl group and, to a lesser extent, near the halogen atoms, indicating sites susceptible to nucleophilic interaction. The MEP map thus provides a complementary visual confirmation of the reactivity patterns predicted by FMO and Fukui function analyses.

Reaction Mechanism Elucidation via Computational Pathways

There are no available studies that specifically detail the elucidation of reaction mechanisms involving this compound through computational methods. Theoretical investigations into reaction pathways, transition states, and energy profiles for this particular compound have not been published in the accessible scientific literature.

In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

Similarly, there is a lack of published research on the in silico modeling of this compound. Molecular docking studies, which are crucial for predicting the binding affinity and interaction of a ligand with a biological target, have not been specifically reported for this compound. While such studies are common for other pyridine derivatives in the context of drug discovery jocpr.comniscpr.res.in, this specific molecule has not been the subject of such investigations in the available literature.

Due to the absence of specific research findings, no data tables on computational pathways or molecular docking interactions for this compound can be generated.

Research Applications and Derivative Development of 5 Bromo 2,3 Dichloro 4 Methylpyridine

Utility as Synthetic Intermediates for Complex Organic Molecules

5-Bromo-2,3-dichloro-4-methylpyridine is a versatile synthetic intermediate primarily due to its halogenated structure, which enhances its reactivity. chemimpex.com The bromine and chlorine atoms on the pyridine (B92270) ring serve as reactive sites for various cross-coupling reactions, allowing for the construction of more intricate molecular architectures. indiamart.com This reactivity is crucial for its role as a building block in the synthesis of complex organic molecules. chemimpex.com

The different halogens (bromine and chlorine) exhibit distinct reactivities, which can, in principle, allow for regioselective substitutions. The bromine at the 5-position is often the most susceptible to substitution via metal-catalyzed reactions like Suzuki or Heck couplings. indiamart.com This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. For instance, a similar compound, 5-bromo-2-methylpyridin-3-amine, is used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.com The chlorine atoms, particularly the one at the 2-position, can also be displaced by nucleophiles, further expanding the synthetic possibilities. This step-wise functionalization is a key strategy for building complex molecules from a relatively simple starting material. This compound's utility is demonstrated in its role as a key intermediate for pharmaceuticals and fine chemicals. indiamart.com

Development of Pyridine-Based Scaffolds for Chemical Biology Research

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology, frequently appearing in FDA-approved drugs and biologically active compounds. mdpi.comrsc.org this compound serves as a foundational element for generating libraries of novel pyridine-based compounds for biological screening. nih.gov Chemical biology research often requires molecular probes to investigate biological pathways and protein functions. The derivatization of the this compound core allows for the synthesis of such probes.

By systematically replacing the halogen substituents, researchers can attach various functional groups, including fluorophores, affinity tags, or reactive moieties, to the pyridine ring. These modified scaffolds can then be used to study protein-ligand interactions, visualize cellular processes, or identify new biological targets. The development of diverse pyridine derivatives from this starting material contributes to the exploration of chemical space, which is essential for discovering molecules with specific biological activities. nih.govrsc.org

Investigation in Agrochemical Design and Development (e.g., herbicidal/fungicidal scaffolds)

Pyridine derivatives are widely utilized in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The pyridine ring is present in 18% of top-selling agrochemicals. researchgate.net Halogenated and substituted pyridines are particularly important in this field. chemimpex.comindiamart.com For example, trifluoromethylpyridine (TFMP) derivatives are used extensively for crop protection. nih.govjst.go.jp

This compound provides a scaffold that can be elaborated to produce novel candidates for agrochemical screening. The specific substitution pattern can be systematically modified to optimize biological activity against target pests or weeds while minimizing effects on non-target organisms. For instance, fluazifop-butyl, a herbicide, incorporates a trifluoromethylpyridine substructure and acts as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The development of new agrochemicals often involves creating analogs of known active scaffolds. researchgate.net this compound serves as a valuable starting point for synthesizing such analogs, where the bromo and chloro groups can be replaced with other functional groups to fine-tune herbicidal or fungicidal potency. researchgate.netindiamart.com

Exploration in Medicinal Chemistry Research for Lead Compound Generation

In drug discovery, lead compounds are molecules that have promising pharmacological or biological activity and serve as the starting point for optimization into a drug candidate. mdpi.com Fragment-Based Drug Discovery (FBDD) is a common strategy where small, simple molecules (fragments) that bind to a biological target are identified and then grown or merged into more potent lead compounds. nih.gov

This compound can be considered a highly functionalized fragment or starting material for lead generation. indiamart.com Its pyridine core is a well-established pharmacophore found in numerous drugs. mdpi.comrsc.org The reactive halogen sites allow medicinal chemists to rapidly generate a library of derivatives through parallel synthesis. nih.govindiamart.com This library can then be screened against various biological targets, such as enzymes or receptors, to identify "hits." A closely related compound, 5-Bromo-2,3-dichloropyridine, is an intermediate in the synthesis of Sofinicline, a drug candidate that reached Phase II clinical trials. jubilantingrevia.com This highlights the potential of the bromo-dichloropyridine scaffold in pharmaceutical development. The goal is to find a derivative with sufficient activity and desirable properties to be designated a lead compound for further optimization. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and agrochemical research that examines how the chemical structure of a compound influences its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies are crucial for optimizing a desired biological effect, be it therapeutic efficacy or pesticidal potency. researchgate.net The process involves synthesizing a series of related compounds (analogs) and evaluating them in biological assays to build a predictive model. collaborativedrug.com

The design of analogs of this compound focuses on systematically modifying its structure. The three halogen atoms provide distinct points for chemical modification. Common synthetic strategies include:

Suzuki and Stille Cross-Coupling: These palladium-catalyzed reactions are widely used to replace the bromine atom at the C-5 position with a variety of aryl, heteroaryl, or alkyl groups. indiamart.commdpi.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of amine functionalities by substituting one of the halogens.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, activated by the nitrogen in the pyridine ring, can be displaced by nucleophiles like alkoxides, thiolates, or amines to introduce new functional groups.

These synthetic methods allow researchers to create a matrix of analogs where substituents at the C-2, C-3, and C-5 positions are varied. nih.gov For example, one could explore how activity changes when replacing the C-5 bromine with different phenyl rings (e.g., with electron-donating or electron-withdrawing groups) while keeping the dichlorinated core intact. nih.gov

Table 1: Illustrative Examples of Synthetic Analogs

This table provides hypothetical examples of analogs that could be synthesized from this compound to explore SAR.

Position ModifiedOriginal GroupExample New SubstituentSynthetic Reaction Example
C-5-BrPhenylSuzuki Coupling
C-5-Br4-FluorophenylSuzuki Coupling
C-2-ClMethoxyNucleophilic Substitution
C-2-ClMorpholinoBuchwald-Hartwig Amination

Once a library of analogs has been synthesized, their biological activity must be quantified to establish an SAR. collaborativedrug.com The choice of evaluation methodology depends on the research goal (e.g., pharmaceutical vs. agrochemical).

Common evaluation methods include:

In Vitro Assays: These are laboratory-based tests performed outside of a living organism. Examples include enzyme inhibition assays (to measure the concentration of the compound needed to inhibit an enzyme by 50%, known as IC50), receptor binding assays (to measure affinity for a target receptor), and cell-based assays (e.g., measuring cytotoxicity against cancer cell lines or antibacterial activity against microbial strains). mdpi.comresearchgate.net

In Silico Modeling: Computational techniques like molecular docking are used to predict how a designed analog might bind to the active site of a target protein. researchgate.net These methods help prioritize which analogs to synthesize and can explain observed SAR trends at a molecular level.

By correlating the structural changes in each analog with the results from these evaluations, researchers can determine which functional groups and positions on the pyridine scaffold are essential for activity and which can be modified to improve properties like potency, selectivity, and safety. collaborativedrug.comresearchgate.net

Applications in Material Science Research (e.g., polymer precursors, optical materials)

While extensive research into the direct application of this compound in material science is not widely documented in publicly available literature, its structural features strongly suggest its potential as a valuable precursor for the synthesis of advanced polymers and optical materials. The presence of multiple halogen atoms—a bromine and two chlorine atoms—at specific positions on the pyridine ring offers a versatile platform for various cross-coupling polymerization reactions, enabling the creation of novel materials with tailored properties.

The primary route to leveraging this compound in material science is through its use as a monomer in the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and nonlinear optics.

Polymer Precursors:

The di- and tri-halogenated structure of this compound makes it an ideal candidate for step-growth polymerization through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. nih.govnih.govgoogle.com In these reactions, the carbon-halogen bonds serve as reactive sites for the formation of new carbon-carbon bonds, leading to the growth of a polymer chain.

The reactivity of the halogens in such reactions is generally in the order of I > Br > Cl, a trend that allows for selective and controlled polymerization. nih.gov In the case of this compound, the more reactive bromo group would likely participate in the initial cross-coupling reaction, followed by the chloro groups under more stringent reaction conditions. This differential reactivity could be exploited to create complex polymer architectures, including linear, branched, and cross-linked structures.

For instance, in a Suzuki-Miyaura polymerization, this compound could be reacted with a variety of di-boronic acid or di-boronate ester comonomers to yield a range of poly(arylene)s. The properties of the resulting polymer would be highly dependent on the choice of the comonomer. Similarly, Sonogashira coupling with di-alkynes would lead to the formation of poly(arylene ethynylene)s, a class of polymers known for their luminescence and potential in light-emitting devices. nih.govbeilstein-journals.org

Optical Materials:

Pyridine-containing conjugated polymers have garnered significant attention for their potential applications in optical materials, particularly for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. elsevierpure.com The electron-deficient nature of the pyridine ring can enhance the electron-transporting properties of the polymer, which is a desirable characteristic for efficient OLEDs.

The incorporation of heavy atoms like bromine into the polymer backbone can also influence the photophysical properties of the material. The heavy-atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which can be beneficial for applications in phosphorescent OLEDs (PHOLEDs) and photodynamic therapy.

Furthermore, the pyridine nitrogen atom can act as a binding site for metal ions or protons, leading to changes in the polymer's fluorescence properties. This characteristic can be harnessed to develop highly sensitive and selective chemical sensors. elsevierpure.comprepchem.com For example, polymers derived from this compound could potentially be used to create sensors for detecting specific metal ions or changes in pH.

While direct experimental data for polymers synthesized from this compound is not available, the table below presents typical properties of conjugated polymers derived from other halogenated pyridine monomers to illustrate the potential characteristics of such materials.

Table 1: Representative Properties of Conjugated Polymers Derived from Halogenated Pyridine Monomers

Polymer StructureMonomersPolymerization MethodOptical Properties (nm)Thermal Stability (°C)
Poly(p-pyridinium phenylene ethynylene)Di-iodopyridine, Diethynyl monomerSonogashira CouplingAbsorption: ~350-450, Emission: ~450-550>300
Pyridine-flanked Diketopyrrolopyrrole PolymerPyridine-flanked DPP, BithiazoleStille CouplingAbsorption: ~675, Band Gap: 2.20 eVTd: 377
2,6-substituted Pyridine-based Polymer2,6-Dihalopyridine, Aryl diboronic acidSuzuki CouplingAbsorption: ~350-400, Emission: ~400-500Not Reported

This table is a compilation of data from various research articles on related polymers and is intended to be illustrative of the potential properties of polymers derived from this compound. Actual properties would need to be determined experimentally.

Q & A

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

  • Methodological Answer : Key issues include exothermicity control (use jacketed reactors with cooling), catalyst recovery (immobilized catalysts), and purification scalability (switch from column chromatography to crystallization). Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor reaction progression in real time to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.